

# Application Notes and Protocols: ND-2158 for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ND-2158   |           |
| Cat. No.:            | B10773876 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][3] Pathological activation of the TLR signaling pathway, often through mutations in the MYD88 adaptor protein, is implicated in various autoimmune diseases and certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][4][5] ND-2158 competitively inhibits IRAK4, thereby blocking downstream signaling cascades, including the NF-kB and JAK-STAT3 pathways, leading to reduced cytokine production and inhibition of tumor cell proliferation.[1][4][6] These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of ND-2158 in mouse models for preclinical research.

#### **Data Presentation**

Table 1: In Vivo Efficacy of ND-2158 in Murine Models



| Model                                                        | Mouse<br>Strain  | ND-2158<br>Dose    | Dosing<br>Schedule                                     | Vehicle                                                  | Key<br>Findings                                                                                 | Referenc<br>e |
|--------------------------------------------------------------|------------------|--------------------|--------------------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------|---------------|
| LPS-<br>induced<br>TNFα<br>Production                        | Lewis Rats       | 1, 3, 30<br>mg/kg  | Single IP<br>dose 30<br>min before<br>LPS<br>challenge | 10% hydroxypro pyl-β- cyclodextri n in saline            | Dose-dependent reduction in serum TNF $\alpha$ levels.                                          | [4]           |
| Collagen-<br>Induced<br>Arthritis                            | DBA Mice         | 30 mg/kg           | IP BID                                                 | 10%<br>HPβCD                                             | Significant reduction in clinical arthritis scores.                                             | [7]           |
| Monosodiu<br>m Urate<br>(MSU)<br>Crystal-<br>Induced<br>Gout | BALB/c<br>Mice   | 3, 10, 30<br>mg/kg | Once daily<br>IP for 6<br>days                         | 10%<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n in ddH2O | Dose- dependent reduction in white blood cell count in the air pouch.                           | [4]           |
| ABC DLBCL Xenograft (OCI-Ly10)                               | Not<br>Specified | 100<br>mg/kg/day   | IP BID                                                 | 10% hydroxypro pyl-β- cyclodextri n in ddH2O             | Suppressio<br>n of tumor<br>growth.                                                             | [4]           |
| ABC DLBCL Xenograft (OCI-Ly3)                                | Not<br>Specified | Not<br>Specified   | Not<br>Specified                                       | 10% hydroxypro pyl-β- cyclodextri n in ddH2O             | Moderate suppressio n of tumor growth as a single agent; near complete inhibition in combinatio | [4]           |



n with ABT-199.

Table 2: Pharmacokinetic Profile of ND-2158 in Mice

| Dose    | T1/2 (h) | Стах (µМ)     | AUC (μM·h) | Bioavailability<br>(%) |
|---------|----------|---------------|------------|------------------------|
| 1 mg/kg | 1.9      | Not Specified | 1.2        | 34                     |

Note: Pharmacokinetic data for a similar IRAK4 inhibitor from the same study is presented for context, as detailed **ND-2158** PK data was part of a broader study.[8]

## **Experimental Protocols**

1. Formulation of ND-2158 for Intraperitoneal Injection

This protocol describes the preparation of **ND-2158** for in vivo administration in mice.

- Materials:
  - ND-2158 powder
  - Hydroxypropyl-β-cyclodextrin (HPβCD)
  - Sterile double-distilled water (ddH2O) or sterile saline (0.9% NaCl)
  - Sterile conical tubes
  - Vortex mixer
  - Sterile filters (0.22 μm)
  - Sterile syringes and needles
- Procedure:



- Prepare a 10% (w/v) solution of HPβCD in sterile ddH2O or saline. To do this, dissolve 1 g
   of HPβCD in a final volume of 10 mL of the aqueous solvent.
- Gently warm the solution while mixing to aid in the dissolution of the HPβCD.
- Once the HPβCD is fully dissolved and the solution is clear, allow it to cool to room temperature.
- Weigh the required amount of ND-2158 powder based on the desired final concentration and dosing volume.
- Add the ND-2158 powder to the 10% HPβCD solution.
- Vortex the mixture thoroughly until the ND-2158 is completely dissolved. The solution should be clear.
- Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile tube.
- Store the formulation according to the manufacturer's recommendations, typically at room temperature for short-term use or refrigerated for longer storage.[2][4]
- 2. Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering the formulated **ND-2158** to mice via intraperitoneal injection.

- Materials:
  - Prepared ND-2158 formulation
  - Appropriately sized sterile syringes (e.g., 1 mL)
  - Sterile needles of the appropriate gauge for mice (e.g., 25-27 gauge)[9]
  - Mouse restraint device (optional)
  - 70% ethanol for disinfection



#### • Procedure:

- Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, ensuring the animal is secure but can breathe comfortably. The hindquarters can be supported with the same hand or the other hand.
- Tilt the mouse to a slight head-down position. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
- Locate the injection site in the lower right or left abdominal quadrant.[9] This is lateral to the midline and caudal to the rib cage, avoiding the bladder and cecum.
- Swab the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. A slight
   "pop" may be felt as the needle penetrates the peritoneum.
- Aspirate gently by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should be drawn).
- Slowly inject the ND-2158 formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[9]
- Withdraw the needle smoothly and return the mouse to its cage.
- Monitor the mouse for any signs of distress or adverse reactions post-injection.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. ND-2158 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective interleukin-1 receptor—associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. nimbustx.com [nimbustx.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: ND-2158 for Intraperitoneal Injection in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773876#nd-2158-formulation-for-intraperitoneal-injection-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com